

proper storage conditions for all-trans-13,14-Dihydroretinol

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Compound of Interest

Compound Name: *all-trans-13,14-Dihydroretinol*

Cat. No.: *B1140349*

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Technical Support Center: All-trans-13,14-Dihydroretinol

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and use of **all-trans-13,14-Dihydroretinol**.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the optimal storage conditions for **all-trans-13,14-Dihydroretinol**?

A1: For long-term stability, **all-trans-13,14-Dihydroretinol** should be stored at -80°C.[1] Some suppliers also recommend storage at -20°C.[2] The compound is known to be stable for at least two years when stored at -80°C.[1]

Q2: My experimental results are inconsistent. Could the compound have degraded?

A2: Degradation is a possibility, as retinoids, in general, are sensitive to several environmental factors.[3][4] To minimize degradation, strictly adhere to the following precautions:

- Light: **All-trans-13,14-Dihydroretinol** is light-sensitive. All manipulations should be carried out under dim red light.[5]

- Temperature: Avoid repeated freeze-thaw cycles. Aliquot the solution upon first use to store in smaller, single-use vials.[6]
- Atmosphere: The compound is sensitive to oxidation.[3][4] Store under an inert atmosphere (e.g., nitrogen or argon) where possible.
- Acids: Avoid contact with acidic conditions, which can cause degradation.[3][4]

Q3: How can I check the purity and integrity of my **all-trans-13,14-Dihydroretinol** sample?

A3: High-Performance Liquid Chromatography (HPLC) is a common method to assess the purity and isomeric integrity of retinoids. You can compare your sample's chromatogram and UV absorbance spectrum to a known standard. For **all-trans-13,14-Dihydroretinol**, the maximum absorbance (λ_{max}) is at 290 nm.[5] Isomerization due to light exposure can be detected by changes in the HPLC profile.[5]

Q4: In what solvents is **all-trans-13,14-Dihydroretinol** soluble?

A4: **All-trans-13,14-Dihydroretinol** is often supplied as a solution in ethyl acetate (e.g., 5 mg/ml).[1] It is also slightly soluble in chloroform and methanol.[1] For experimental use, it's crucial to use anhydrous solvents, as the compound can be sensitive to water.[3]

Q5: What are the primary metabolic pathways involving **all-trans-13,14-Dihydroretinol**?

A5: **All-trans-13,14-Dihydroretinol** is a metabolite of all-trans-retinol (Vitamin A). It is formed by the action of the enzyme retinol saturase (RetSat), which saturates the 13-14 double bond of all-trans-retinol.[7][8] It can then be further metabolized through oxidation to all-trans-13,14-dihydroretinal and subsequently to all-trans-13,14-dihydroretinoic acid.[9] This acid form is capable of activating the retinoic acid receptor (RAR).[9]

Data Presentation

Table 1: Storage and Stability of **all-trans-13,14-Dihydroretinol**

Parameter	Recommended Condition	Notes
Storage Temperature	-80°C (long-term)[1] or -20°C[2]	Avoids degradation and maintains stability.
Shipping	Dry ice[1]	Ensures the compound remains frozen during transit.
Stability	≥ 2 years at -80°C[1]	When stored properly, the compound is stable for an extended period.
Atmosphere	Inert gas (e.g., Argon, Nitrogen)	Protects against oxidation.[3][4]
Light Conditions	Protect from light; handle under dim red light.[5]	Prevents photo-isomerization and degradation.

Table 2: Physicochemical Properties of **all-trans-13,14-Dihydroretinol**

Property	Value	Source
Molecular Formula	C ₂₀ H ₃₂ O	[1]
Formula Weight	288.5 g/mol	[1]
Purity (Typical)	≥95%	[1]
Formulation (Typical)	A 5 mg/ml solution in ethyl acetate	[1]
Solubility	Slightly soluble in Chloroform and Methanol	[1]
UV Absorbance (λ _{max})	290 nm	[5]

Experimental Protocols

Protocol 1: General Handling and Aliquoting

- Upon receiving the vial, immediately store it at -80°C.

- Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
- Work under dim red light in a chemical fume hood, preferably under an inert atmosphere.
- Using a gas-tight syringe, carefully aliquot the solution into smaller, single-use amber glass vials.
- Flush the headspace of each aliquot with an inert gas (e.g., argon) before sealing tightly.
- Label each aliquot clearly and return to -80°C storage.

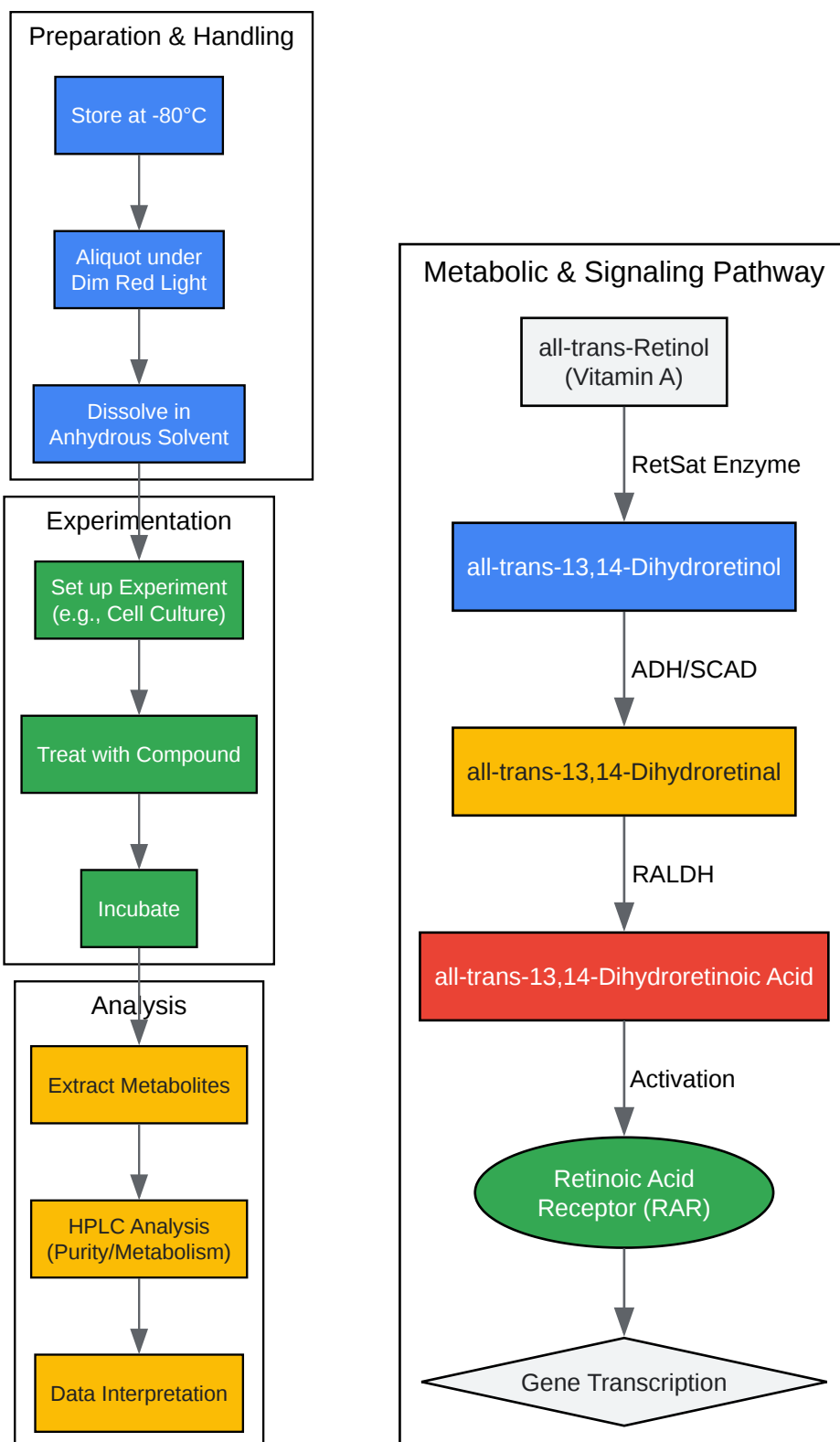
Protocol 2: HPLC Analysis of Purity and Isomerization

This protocol provides a general guideline. Specific parameters may need to be optimized for your system.

- **Standard Preparation:** Prepare a known concentration of a certified **all-trans-13,14-Dihydroretinol** standard in an appropriate solvent (e.g., hexane or ethanol).
- **Sample Preparation:** Dilute a small amount of your experimental sample in the same solvent as the standard.
- **HPLC System:**
 - **Column:** Normal phase HPLC column.
 - **Mobile Phase:** A non-polar mobile phase, such as a mixture of hexane and a polar modifier (e.g., ethyl acetate or isopropanol). The exact ratio may require optimization.
 - **Detector:** UV detector set to 290 nm.[\[5\]](#)
- **Injection and Analysis:**
 - Inject the standard to determine its retention time and peak shape.
 - Inject the experimental sample.

- Compare the retention time and the UV spectrum of the major peak in your sample to that of the standard. The presence of multiple peaks may indicate isomerization or degradation.^[5]

Visualizations



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